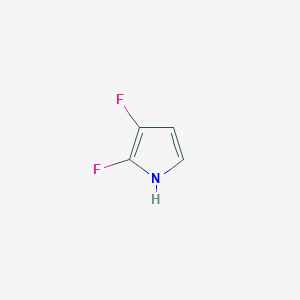
Difluoropyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Difluoropyrrole typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This method yields both 2-fluoropyrroles and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Difluoropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atoms under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrrole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrroles, while oxidation reactions can produce pyrrole-2,3-diones .
Wissenschaftliche Forschungsanwendungen
Difluoropyrrole has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyrroles are explored for their potential as antiviral, anti-inflammatory, and anticancer agents.
Agrochemicals: The compound is investigated for its use in developing new pesticides and herbicides.
Materials Science: Fluorinated pyrroles are used in the synthesis of advanced materials, including conductive polymers and fluorescent dyes.
Wirkmechanismus
The mechanism of action of Difluoropyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyrrole: A mono-fluorinated pyrrole with similar properties but different reactivity.
3-Fluoropyrrole: Another mono-fluorinated pyrrole with distinct regioselectivity.
2,5-Difluoropyrrole: A difluorinated pyrrole with fluorine atoms at the 2 and 5 positions, offering different chemical behavior.
Uniqueness: Difluoropyrrole is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C4H3F2N |
|---|---|
Molekulargewicht |
103.07 g/mol |
IUPAC-Name |
2,3-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-7-4(3)6/h1-2,7H |
InChI-Schlüssel |
UXPRZZZNGFVXRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















